Cas no 25024-53-7 (Boc-His(Dnp)-OH)

Boc-His(Dnp)-OH is a protected derivative of histidine, featuring a tert-butoxycarbonyl (Boc) group at the Nα-position and a 2,4-dinitrophenyl (Dnp) group at the imidazole side chain. This compound is widely used in peptide synthesis, where selective protection of the histidine side chain is required to prevent undesired reactions during coupling or deprotection steps. The Boc group offers acid-labile protection, while the Dnp group provides stability under standard peptide synthesis conditions and can be selectively removed with thiol reagents. Its high purity and well-defined protection strategy make it a reliable building block for complex peptide sequences, particularly in solid-phase synthesis and medicinal chemistry applications.
Boc-His(Dnp)-OH structure
Boc-His(Dnp)-OH structure
Product Name:Boc-His(Dnp)-OH
CAS No:25024-53-7
MF:C17H19N5O8
MW:421.361463785172
MDL:MFCD00065966
CID:52616
PubChem ID:24849265
Update Time:2025-06-08

Boc-His(Dnp)-OH Chemical and Physical Properties

Names and Identifiers

    • Boc-His(Dnp)
    • N(alpha)-boc-N(im)-2,4-dinitrophenyl-L-histidine
    • N(alpha)-boc-N((im))-2,4-dinitrophenyl -L-histidine
    • na-T-boc-N-im-dnp-L-histidine
    • Boc-His(Dnp)-OH.isopropanol
    • Boc-His(DNP)-OH*IPA
    • Boc-His(DNP)-OH
    • N-(tert-Butoxycarbonyl)-N(im)-2,4-dinitrophenyl-L-histidine
    • Boc-L-His(Dnp)-OH
    • (2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-His(Dnp)-OH isopropanol solvate
    • Boc-His(Dnp)-OH.IPA
    • Boc-His(Dnp)-OH·IPA
    • Boc-L-His(DNP)-OH*IPA
    • Histidine,N-carboxy-1-(2,4-dinitrophenyl)-, N-tert-butyl ester, L- (8CI)
    • Na-(tert-Butoxycarbonyl)-Nim-(2,4-dinitrophenyl)-L-histidine
    • N-(tert-Butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine
    • L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-
    • L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(1-(2,4-DINITROPHENYL)-1H-IMIDAZOL-4-YL)PROPANOIC ACID
    • C17H1
    • DTXSID30885281
    • Boc-His(Dnp)-OH, >=98.0% (TLC)
    • SCHEMBL7284653
    • AKOS015924153
    • n-boc-1-(2,4-dinitrophenyl)-l-histidine
    • W-107270
    • NS00049647
    • 25024-53-7
    • AKOS015908391
    • HY-W008973
    • 2-(tert-butoxycarbonylamino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid
    • (S)-2-(tert-butoxycarbonylamino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid
    • N-((1,1-Dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-L-histidine
    • KPGVUOQMOHGHEW-LBPRGKRZSA-N
    • EINECS 246-569-0
    • MFCD00065966
    • A817610
    • AS-49154
    • CS-W009689
    • FD21668
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(2,4-DINITROPHENYL)IMIDAZOL-4-YL]PROPANOIC ACID
    • Boc-His(Dnp)-OH
    • MDL: MFCD00065966
    • Inchi: 1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
    • InChI Key: KPGVUOQMOHGHEW-LBPRGKRZSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC1=CN(C=N1)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 421.12300
  • Monoisotopic Mass: 421.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 185
  • XLogP3: 2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4900
  • Melting Point: 98-100 ºC
  • Boiling Point: 663.2±55.0 °C at 760 mmHg
  • Flash Point: 354.9±31.5 °C
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 185.09000
  • LogP: 3.64640
  • Sensitiveness: Light Sensitive
  • Optical Activity: [α]20/D +61±3°, c = 1% in ethyl acetate
  • Solubility: Slightly soluble in water.

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Boc-His(Dnp)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:25024-53-7)Boc-His(Dnp)-OH
Order Number:A817610
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:07
Price ($):218.0
Email:sales@amadischem.com

Additional information on Boc-His(Dnp)-OH

Comprehensive Overview of Boc-His(Dnp)-OH (CAS No. 25024-53-7): Properties, Applications, and Industry Insights

Boc-His(Dnp)-OH (CAS No. 25024-53-7) is a specialized N-α-Boc-protected histidine derivative featuring a 2,4-dinitrophenyl (Dnp) group on the imidazole side chain. This compound is widely utilized in peptide synthesis, particularly for introducing protected histidine residues into peptide sequences. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, while the Dnp group provides selective protection for the histidine side chain, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).

In recent years, the demand for Boc-His(Dnp)-OH has surged due to its critical role in the development of therapeutic peptides and bioconjugates. Researchers are increasingly focusing on peptide-based drug discovery, driven by the growing interest in targeted therapies and precision medicine. The compound's unique properties make it indispensable for synthesizing histidine-rich peptides, which are often explored for their metal-binding capabilities and catalytic functions in enzyme-mimicking systems.

The chemical stability of Boc-His(Dnp)-OH under standard peptide coupling conditions (e.g., using HOBt/DIC or PyBOP as coupling reagents) has made it a preferred choice for pharmaceutical researchers. Its compatibility with both Fmoc and Boc strategies allows for flexible incorporation into complex peptide architectures. Recent studies highlight its application in constructing artificial enzymes and peptide nanomaterials, addressing current scientific challenges in biocatalysis and drug delivery systems.

From a technical perspective, Boc-His(Dnp)-OH demonstrates excellent solubility in common organic solvents such as DMF, DCM, and THF, facilitating its use in solution-phase peptide synthesis. The Dnp protection can be selectively removed using thiol-based reagents (e.g., β-mercaptoethanol) under mild conditions, preserving other protecting groups in the peptide chain. This selective deprotection capability is particularly valuable when synthesizing multi-functional peptides with histidine residues playing critical roles in protein-protein interactions.

The compound's relevance extends to emerging fields like peptide-based diagnostics and molecular imaging probes. With increasing interest in theranostic applications (combining therapy and diagnosis), Boc-His(Dnp)-OH serves as a key building block for developing histidine-tagged imaging agents. Its ability to coordinate with metal ions (e.g., Cu²⁺, Ni²⁺) makes it valuable for creating PET radiotracers and MRI contrast agents, addressing the growing demand for non-invasive diagnostic tools.

Quality control of Boc-His(Dnp)-OH typically involves HPLC analysis and mass spectrometry to ensure high purity (>98%), which is crucial for GMP-compliant peptide production. The compound's storage stability at -20°C under inert atmosphere has been well-documented, making it suitable for long-term research projects. Recent advancements in continuous flow peptide synthesis have further increased the demand for reliable protected amino acids like Boc-His(Dnp)-OH, as the industry moves toward more sustainable manufacturing processes.

In the context of green chemistry initiatives, researchers are exploring alternative protecting groups that might offer environmental benefits. However, Boc-His(Dnp)-OH remains a gold standard due to its well-established deprotection protocols and predictable behavior in automated peptide synthesizers. The compound's importance is reflected in its inclusion in major peptide synthesis databases and its frequent citation in patent applications related to biopharmaceutical innovations.

Looking ahead, the application of Boc-His(Dnp)-OH in peptide vaccine development shows particular promise, especially in the design of epitope-specific immunogens. Its ability to precisely position histidine residues—known to influence immune response modulation—makes it valuable for next-generation vaccine platforms. This aligns with current global health priorities and the scientific community's focus on rapid-response therapeutic development.

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Amadis Chemical Company Limited
(CAS:25024-53-7)Boc-His(Dnp)-OH
A817610
Purity:99%
Quantity:25g
Price ($):218.0
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